molecular formula C6H5BrO B046759 2-Bromophenol CAS No. 95-56-7

2-Bromophenol

Cat. No.: B046759
CAS No.: 95-56-7
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
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Description

o-Bromophenol: is an organic compound that belongs to the class of bromophenols. It consists of a hydroxyl group and a bromine atom bonded to a benzene ring. Specifically, the bromine atom is positioned ortho (adjacent) to the hydroxyl group on the benzene ring. This compound is known for its characteristic odor and is used in various chemical applications .

Mechanism of Action

Target of Action

2-Bromophenol, also known as o-Bromophenol, is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It is a brominated derivative of phenol . The primary target of this compound is Thymidylate synthase, an enzyme found in Escherichia coli .

Mode of Action

As a brominated derivative of phenol, it is likely to interact with its target, thymidylate synthase, through a process of electrophilic halogenation . This interaction may result in changes to the enzyme’s function, potentially affecting DNA synthesis and repair processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used to study the photodegradation of this compound using UV-Vis spectroscopy and HPLC . This suggests that exposure to light could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the bromination of phenol at high temperatures in the presence of an acidic catalyst to achieve higher yields of o-bromophenol .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

VADKRMSMGWJZCF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID8052641
Record name 2-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid
Record name o-Bromophenol
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Boiling Point

194.5 °C
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Flash Point

107.6 °F (42 °C) closed cup
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Solubility

Slightly soluble in chloroform; soluble in ethanol, ether, alkali
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Density

1.4924 g/cu cm at 20 °C
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Vapor Pressure

0.03 [mmHg]
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Color/Form

Yellow to red oily liquid

CAS No.

95-56-7, 32762-51-9
Record name 2-Bromophenol
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Melting Point

5.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of 2-bromophenol?

A1: this compound can be degraded by microorganisms under anaerobic conditions. Studies have shown successful degradation under iron-reducing, sulfidogenic, and methanogenic conditions. [] In these environments, reductive dehalogenation is the initial step, converting this compound to phenol, which is then further metabolized. []

Q2: Does the presence of other halogens influence the degradation of this compound?

A2: Research suggests that the presence of bromine can influence the degradation of chlorinated compounds. For instance, in a mixture of 2-chlorophenol and this compound, the yield of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) increases. [] This is attributed to bromine atoms acting as better leaving groups than chlorine atoms, thereby increasing the concentration of chlorine atoms available for PCDD/Fs formation. []

Q3: Are there any concerns regarding this compound as a marine pollutant?

A3: Yes, this compound has been identified as a key off-flavor compound in seafood. [] This off-flavor arises from the accumulation of bromophenols, including this compound, in marine organisms like fish and crustaceans. [, ] The bromophenol levels in these organisms can be influenced by their diet, particularly the consumption of certain algae species. []

Q4: What strategies are being explored for the removal of bromophenols, including this compound, from water?

A4: Researchers are investigating the use of activated carbon derived from various sources, like hazelnut shells, for the adsorption and removal of bromophenols from aqueous solutions. [] These materials show promising adsorption capacities for this compound and other bromophenols, making them potential candidates for water treatment applications. []

Q5: Can microorganisms utilize this compound as an energy source?

A5: Yes, certain microorganisms can utilize this compound as an electron acceptor for anaerobic respiration, a process known as halo-respiration. [] One example is the bacterium Anaeromyxobacter dehalogenans, which can grow by coupling the oxidation of electron donors like acetate to the reductive dehalogenation of this compound. []

Q6: What types of enzymes are involved in the microbial dehalogenation of this compound?

A6: Research indicates that reductive dehalogenase (RDH) enzymes play a crucial role in the microbial dehalogenation of this compound. [] Studies on a this compound-degrading microbial consortium enriched from estuarine sediment have identified several RDH-like gene motifs. [] These findings suggest the involvement of diverse RDH enzymes in the breakdown of this compound in microbial communities. []

Q7: What analytical techniques are used to identify and quantify this compound in various matrices?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of this compound and its metabolites. [, , , ] This technique allows for the separation and identification of different bromophenol isomers based on their mass-to-charge ratios. [, , , ] Additionally, capillary zone electrophoresis (CZE) has been used for the simultaneous determination of multiple bromophenols, including this compound, in complex matrices like seafood. [] This method offers high resolution and rapid analysis compared to traditional liquid chromatography methods. []

Q8: What are some common chemical reactions involving this compound?

A8: this compound serves as a versatile building block in organic synthesis. It readily undergoes various transformations, including:

  • Oxidative bromination: this compound can be further brominated to produce 2,6-dibromophenol. This reaction often utilizes a liquid-liquid two-phase system for improved selectivity and yield. []
  • Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction enables the formation of biaryl compounds from this compound and arylboronic acids. This reaction is particularly useful in the synthesis of natural products and pharmaceuticals. []
  • Carbonylation: Palladium-catalyzed carbonylation reactions using this compound and epoxides offer a regioselective route to 2,3-dihydrobenzodioxepinones. []
  • Heteroannulation: Palladium and urea ligand-mediated heteroannulation reactions between 2-bromophenols and 1,3-dienes provide a convergent approach to synthesize dihydrobenzofuran motifs. []
  • Photolysis: Upon UV irradiation in aqueous solutions, this compound undergoes photolysis, generating reactive intermediates like 2-oxocyclohexa-3,5-dienylidene, an α-ketocarbene. [] This process has implications for the environmental fate and degradation of this compound in sunlit surface waters. [, ]

Q9: Are there any applications of this compound in material science?

A9: this compound can be used as a precursor for the synthesis of ortho-silylaryl triflate precursors (oSATs). [] These compounds are valuable building blocks in aryne chemistry and have found applications in the development of novel materials. []

Q10: What is known about the toxicity of this compound?

A10: Studies have shown that this compound exhibits toxicity towards renal proximal tubules. [] Specifically, this compound has been shown to decrease glutathione levels, inhibit mitochondrial respiration, and increase plasma membrane permeability in rabbit renal proximal tubules. [] These findings suggest that this compound can disrupt cellular function and potentially contribute to kidney damage. []

Q11: Is there any evidence of this compound being absorbed through the skin?

A11: Yes, research has shown that this compound can permeate human skin. [] This raises concerns about potential health risks associated with dermal exposure to this compound, particularly in settings like swimming pools where brominated disinfection byproducts can form. []

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